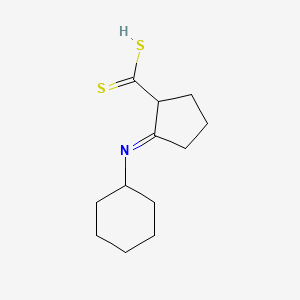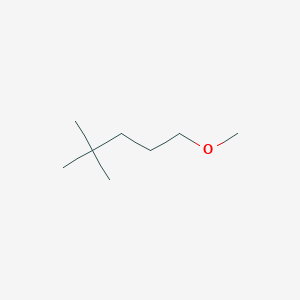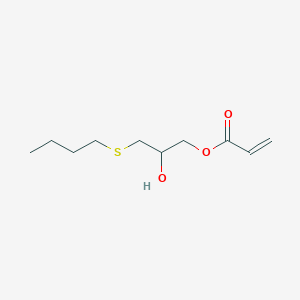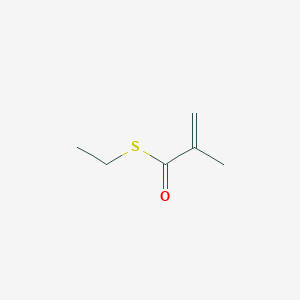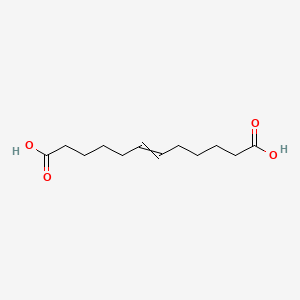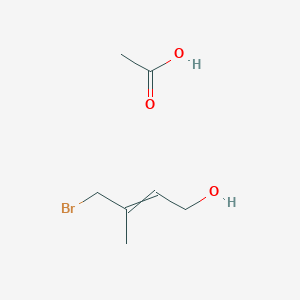![molecular formula C13H9Cl2OP B14634559 [Bis(4-chlorophenyl)methyl]phosphanone CAS No. 54844-85-8](/img/structure/B14634559.png)
[Bis(4-chlorophenyl)methyl]phosphanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bis(4-chlorophenyl)methyl]phosphanone is an organophosphorus compound characterized by the presence of two 4-chlorophenyl groups attached to a central phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(4-chlorophenyl)methyl]phosphanone typically involves the reaction of 4-chlorobenzyl chloride with a phosphorus trichloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
[Bis(4-chlorophenyl)methyl]phosphanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[Bis(4-chlorophenyl)methyl]phosphanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [Bis(4-chlorophenyl)methyl]phosphanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-chlorophenyl)phosphine oxide
- Bis(4-chlorophenyl)phosphine
- Bis(4-chlorophenyl)methylphosphine
Uniqueness
[Bis(4-chlorophenyl)methyl]phosphanone is unique due to its specific substitution pattern and the presence of the methyl group attached to the phosphorus atom. This structural feature imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
54844-85-8 |
|---|---|
Fórmula molecular |
C13H9Cl2OP |
Peso molecular |
283.09 g/mol |
Nombre IUPAC |
1-chloro-4-[(4-chlorophenyl)-phosphorosomethyl]benzene |
InChI |
InChI=1S/C13H9Cl2OP/c14-11-5-1-9(2-6-11)13(17-16)10-3-7-12(15)8-4-10/h1-8,13H |
Clave InChI |
CVNFVUNEJLRTJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)P=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid](/img/structure/B14634477.png)
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
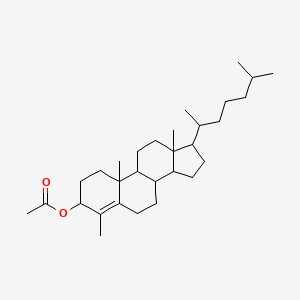
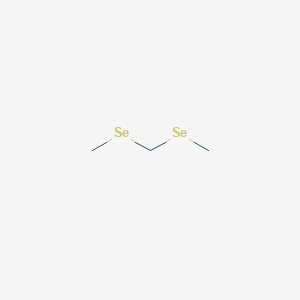
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
